Glatiramer acetate
Description
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEAIOHRHQGZPC-KIWGSFCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163637 | |
| Record name | Glatiramer acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147245-92-9 | |
| Record name | Glatiramer acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147245-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glatiramer acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Industrial Ethanol Oxidation
The predominant industrial method for acetic acid synthesis involves ethanol oxidation. Ethanol is dehydrated in a reactor at 150–200°C, followed by oxidation with oxygen or air over a heterogeneous catalyst (e.g., palladium or rhodium). The exothermic reaction generates acetic acid and carbon dioxide, with yields exceeding 90% under optimized conditions.
Key Reaction:
Vacuum Evaporation Purification
Post-synthesis, crude acetic acid (60–70% purity) undergoes vacuum evaporation at 0.8–1.5 MPa and 120–160°C to achieve >99% concentration. This method minimizes thermal degradation and energy consumption compared to fractional distillation.
Table 1: Industrial Acetic Acid Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/Rh on Alumina |
| Temperature | 150–200°C |
| Pressure | 1.5–3.0 MPa |
| Yield | 90–95% |
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid (L-Tyrosine)
Biosynthesis from L-Phenylalanine
L-Tyrosine is enzymatically synthesized in vivo via phenylalanine hydroxylase (PAH)-catalyzed hydroxylation of L-phenylalanine, requiring tetrahydrobiopterin as a cofactor. Industrially, microbial fermentation using Escherichia coli or Corynebacterium glutamicum strains optimized for shikimate pathway flux achieves titers of 50–100 g/L.
Chemical Synthesis
A two-step chemical route involves:
-
Ehrlich Reaction : Condensation of phenol with acetaldehyde and ammonium chloride under acidic conditions to form 4-hydroxyphenylpyruvic acid.
-
Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) of the keto acid to yield L-tyrosine.
Table 2: L-Tyrosine Production Methods
| Method | Yield | Purity |
|---|---|---|
| Microbial Fermentation | 85% | 99% |
| Chemical Synthesis | 70% | 95% |
(2S)-2-Aminopentanedioic Acid (L-Glutamic Acid)
Pyroglutamate Decyclization
A patented process converts (2S)-pyroglutamic acid to L-glutamic acid via derivatization and decyclization:
-
Protection : The amine and carboxyl groups of pyroglutamate are protected using tert-butoxycarbonyl (Boc) and methyl ester groups.
-
Methylene Addition : Reaction with N,N-dimethylformamide diisopropyl acetal forms a 4-enamine intermediate.
-
Hydrolysis and Reduction : Acid hydrolysis yields hydroxymethylene glutamic acid, reduced to L-glutamic acid with NaBH₄.
Key Reaction:
Fermentation
Corynebacterium glutamicum fermentation dominates industrial production, yielding 120–150 g/L via glucose catabolism and α-ketoglutarate amination.
Table 3: L-Glutamic Acid Synthesis Comparison
| Method | Cost | Scalability |
|---|---|---|
| Chemical Synthesis | High | Moderate |
| Fermentation | Low | High |
(2S)-2-Aminopropanoic Acid (L-Alanine)
Ammonia-Lactic Acid Condensation
L-Alanine is synthesized via Strecker synthesis:
-
Condensation : Lactaldehyde reacts with ammonium chloride and potassium cyanide.
-
Hydrolysis : The resulting aminonitrile is hydrolyzed under acidic conditions to L-alanine.
Enzymatic Resolution
Racemic alanine is resolved using L-specific acylase, achieving >99% enantiomeric excess (ee).
Table 4: L-Alanine Production Metrics
| Parameter | Chemical | Enzymatic |
|---|---|---|
| Yield | 75% | 90% |
| ee | 50% | 99% |
(2S)-2,6-Diaminohexanoic Acid (L-Lysine Hydrochloride)
Hydrochlorination of L-Lysine
L-Lysine is treated with concentrated HCl (12 M) at 80°C for 4 hours, forming the trihydrochloride salt with >98% conversion.
Fermentation and Downstream Processing
Corynebacterium glutamicum fermentation produces L-lysine, which is purified via ion-exchange chromatography and crystallized as the hydrochloride salt.
Table 5: L-Lysine Hydrochloride Synthesis
| Step | Conditions |
|---|---|
| Fermentation | Glucose, 32°C, 48 hr |
| Hydrochlorination | 12 M HCl, 80°C, 4 hr |
Chemical Reactions Analysis
Glatiramer acetate undergoes various chemical reactions, including:
Scientific Research Applications
Healthcare and Pharmaceuticals
- Wound Care : Dilute acetic acid solutions are effective in treating infections caused by antibiotic-resistant bacteria. Its mild antibacterial properties make it suitable for skin disinfection and wound irrigation .
- Drug Synthesis : Acetic acid is a crucial reagent in the synthesis of active pharmaceutical ingredients (APIs). It aids in producing esters and anhydrides used in various medications .
Renewable Energy
- Biofuel Production : Acetic acid is pivotal in bioconversion pathways involving acetogenic bacteria that convert biomass into ethanol. This process is essential for sustainable biofuel production .
- Microbial Fuel Cells : Research indicates that acetic acid can serve as a feedstock for microbial fuel cells, offering a cleaner alternative to traditional fuels .
Materials Science
- Graphene Synthesis : Acetic acid has been explored as a greener alternative in the synthesis of graphene by removing metal catalysts without the harshness of stronger acids .
- Polymer Modifications : It is used to enhance polymer surfaces, improving properties like hydrophilicity and mechanical strength through controlled reactions .
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- This amino acid is involved in neurotransmission and has potential applications in treating neurological disorders due to its role as a precursor for neurotransmitters like dopamine .
(2S)-2-aminopentanedioic acid
- Known for its role in protein synthesis, this compound has applications in oncology as part of drug conjugates that enhance the delivery of chemotherapeutics like paclitaxel .
(2S)-2-aminopropanoic acid (L-Alanine)
- L-Alanine is utilized in nutritional supplements and plays a vital role in metabolism and energy production. It is also significant in total parenteral nutrition formulations .
(2S)-2,6-diaminohexanoic acid
- This compound has potential applications in peptide synthesis and as a building block for various biopharmaceuticals due to its structural properties that facilitate the formation of peptide bonds .
Case Study 1: Wound Care Innovations
A clinical study demonstrated the effectiveness of dilute acetic acid solutions in treating chronic wound infections. Patients showed significant improvement after using acetic acid-based dressings compared to standard care protocols.
Case Study 2: Biofuel Production
Research on the use of acetic acid in microbial fermentation processes highlighted its efficiency in converting agricultural waste into ethanol. This approach not only reduced waste but also provided a sustainable energy source.
Mechanism of Action
The exact mechanism of action of glatiramer acetate is not fully understood, but it is believed to involve several key processes:
Immune Modulation: This compound shifts the population of T cells from proinflammatory Th1 cells to regulatory Th2 cells, which suppress the inflammatory response.
Decoy Mechanism: The compound acts as a decoy for myelin basic protein, diverting the immune system’s attack away from the myelin sheath.
Neuroprotection: It may exert neuroprotective effects by modulating the activity of immune cells and reducing inflammation in the central nervous system.
Comparison with Similar Compounds
Acetic Acid
Acetic acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and biochemical applications, including use as a solvent, preservative, and metabolic intermediate in the citric acid cycle.
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid (L-Tyrosine)
L-Tyrosine (C₉H₁₁NO₃) is an aromatic amino acid with a hydroxylated phenyl group. It serves as a precursor for neurotransmitters (e.g., dopamine) and pigments (e.g., melanin) .
(2S)-2-Aminopentanedioic Acid (L-Glutamic Acid)
L-Glutamic acid (C₅H₉NO₄) is a dicarboxylic amino acid critical in nitrogen metabolism and neurotransmission (e.g., as the excitatory neurotransmitter glutamate) .
(2S)-2-Aminopropanoic Acid (L-Alanine)
L-Alanine (C₃H₇NO₂) is the smallest chiral amino acid, playing roles in glucose-alanine cycling and protein synthesis .
(2S)-2,6-Diaminohexanoic Acid (L-Lysine)
L-Lysine (C₆H₁₄N₂O₂) is a dibasic amino acid essential for protein synthesis, crosslinking (e.g., collagen), and post-translational modifications . Its hydrochloride form (C₆H₁₅ClN₂O₂) is used in pharmaceuticals .
Structural and Functional Comparison
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Role(s) |
|---|---|---|---|---|
| Acetic Acid | C₂H₄O₂ | 60.05 | Carboxyl | Metabolic intermediate, pH regulation |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Amino, carboxyl, phenol | Neurotransmitter synthesis, antioxidant |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | Amino, two carboxyl groups | Neurotransmission, nitrogen transport |
| L-Alanine | C₃H₇NO₂ | 89.09 | Amino, carboxyl, methyl | Energy production, osmolyte |
| L-Lysine | C₆H₁₄N₂O₂ | 146.19 | Amino, carboxyl, ε-amino group | Protein synthesis, enzyme cofactor, calcium absorption |
Key Structural Differences
- Acetic Acid: Lacks an amino group, making it distinct from the amino acids. Its small size and acidity enable roles in pH modulation.
- L-Tyrosine: Unique phenol ring enables participation in redox reactions and aromatic interactions .
- L-Glutamic Acid : Dual carboxyl groups allow chelation of metal ions and participation in urea cycle .
- L-Lysine: ε-amino group facilitates crosslinking in proteins (e.g., collagen) and post-translational acetylation .
Metabolic and Stress Responses
Analytical Methods
- Spectrophotometry : Validated for quantifying lysine derivatives (e.g., Angiolin) with high accuracy (linearity R² > 0.99) and robustness across pH 1–3 .
Stereochemical Considerations
All listed amino acids are L-isomers, which are biologically active in eukaryotes. D-isomers (e.g., D-lysine, (2R)-2,6-diaminohexanoic acid) are rare in nature but studied for antimicrobial applications .
Biological Activity
The biological activity of acetic acid and several amino acids, specifically (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid , (2S)-2-aminopentanedioic acid , (2S)-2-aminopropanoic acid , and (2S)-2,6-diaminohexanoic acid , has garnered significant attention in recent research. This article synthesizes findings from various studies to provide a comprehensive overview of their biological activities, mechanisms of action, and potential therapeutic applications.
Acetic Acid: Antimicrobial Properties
Acetic acid, a simple carboxylic acid, exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a variety of pathogens, particularly in wound care:
- Minimum Inhibitory Concentration (MIC) : Acetic acid has an MIC ranging from 0.16% to 0.31% against planktonic bacteria, including common wound pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Biofilm Disruption : It can prevent biofilm formation and eradicate mature biofilms within three hours of exposure, making it a promising agent for treating chronic infections .
The mechanism by which acetic acid exerts its antimicrobial effects involves:
- pH Reduction : Acetic acid penetrates bacterial cell walls in its protonated form, leading to cytoplasmic acidification and disruption of cellular functions .
- Biofilm Penetration : At lower pH levels, acetic acid can penetrate biofilms effectively, killing embedded bacteria and causing the biofilm matrix to swell and shed dead cells .
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic Acid
This compound has shown potential as an anticancer agent:
- Antioxidant Properties : It demonstrated significant antioxidant activity in assays such as DPPH radical scavenging .
- Cytotoxicity : Compounds derived from this amino acid exhibited cytotoxic effects on A549 lung cancer cells, reducing cell viability by 50% .
(2S)-2-aminopentanedioic Acid and (2S)-2-aminopropanoic Acid
These amino acids are primarily known for their roles in metabolic pathways but have also been explored for potential therapeutic applications:
- Metabolic Role : Both amino acids are intermediates in metabolic pathways that may influence cellular growth and repair mechanisms.
- Research Implications : Their structural modifications may yield new compounds with enhanced biological activities against various diseases.
(2S)-2,6-diaminohexanoic Acid
This compound is being investigated for its antimicrobial properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this amino acid exhibit activity against multidrug-resistant bacterial strains .
- Potential Applications : Its unique structure may provide a scaffold for developing new antimicrobial agents targeting resistant pathogens.
Comparative Summary Table
Case Study 1: Wound Care with Acetic Acid
A clinical study assessed the effectiveness of acetic acid in treating burn wounds infected with Pseudomonas aeruginosa. Results indicated that application of 3% acetic acid significantly reduced bacterial counts within 30 minutes, highlighting its rapid action against biofilm-producing pathogens .
Case Study 2: Antioxidant Potential of Amino Acids
Research on derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid revealed promising results in terms of antioxidant capacity. These compounds not only reduced oxidative stress markers but also showed selective cytotoxicity towards cancer cells without harming normal cells .
Q & A
Q. How can enantiomeric purity be determined for (2S)-2-aminopentanedioic acid derivatives in synthetic workflows?
Methodological Answer: Enantiomeric purity is critical for chiral amino acids. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid. Compare retention times to standards or employ circular dichroism (CD) spectroscopy for confirmation. For example, LiOH-mediated hydrolysis in THF/water systems (as in ) requires post-synthesis chiral analysis to verify stereochemical integrity .
Q. What strategies improve solubility of (2S)-2-amino-3-(phenylamino)propanoic acid in aqueous buffers?
Methodological Answer: Convert the free base to a salt form, such as dihydrochloride, which enhances solubility and stability (). Adjust pH to 6–7 using phosphate buffers, and consider co-solvents like DMSO (≤10%) for hydrophobic variants. For tyrosine analogs (e.g., (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid), solubility can be pH-dependent due to the phenolic –OH group; use buffered solutions at pH >8 to deprotonate the hydroxyl .
Q. Which computational tools predict physicochemical properties of (2S)-2,6-diaminohexanoic acid derivatives?
Methodological Answer: Quantum Chemistry-based QSPR (Quantitative Structure-Property Relationship) models, such as those from CC-DPS ( ), predict logP, pKa, and solubility. Tools like COSMO-RS or Schrodinger’s QikProp are suitable for rapid screening. For ionization potentials, use Gaussian 16 with B3LYP/6-31G* basis sets .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved during scale-up of peptide couplings involving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid?
Methodological Answer: Discrepancies often arise from solvent polarity or activation efficiency. For example, DCC/DMAP-mediated couplings ( ) may show lower yields at larger scales due to incomplete carbodiimide activation. Switch to HATU or PyBOP for better efficiency, and monitor intermediates via LC-MS. Optimize solvent (e.g., DMF vs. dichloromethane) to reduce steric hindrance in bulky derivatives .
Q. What advanced techniques characterize non-covalent interactions between sodium ions and (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid?
Methodological Answer: Use CID (Collision-Induced Dissociation) mass spectrometry to measure sodium ion affinities (e.g., ΔrH° = 201 kJ/mol for analogous systems, ). Complement with DFT calculations (B3LYP/def2-TZVP) to model binding sites. Isothermal titration calorimetry (ITC) can quantify thermodynamic parameters (ΔG, ΔH) in solution .
Q. How can AI-driven simulations optimize reactor design for synthesizing (2S)-2-aminopropanoic acid derivatives?
Methodological Answer: Integrate COMSOL Multiphysics with ML algorithms (e.g., TensorFlow) to model reaction kinetics and mass transfer. For example, simulate flow reactors for continuous synthesis of Fmoc-protected derivatives ( ). AI can predict optimal parameters (temperature, residence time) and flag side reactions early, reducing trial-and-error experimentation .
Q. What crystallographic methods resolve ambiguities in the stereochemistry of complex peptide derivatives like (2S)-2-[[2-propanoic acid ( )?
Methodological Answer: Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) is definitive. For poorly diffracting crystals, use synchrotron radiation. Assign absolute configuration via anomalous scattering (e.g., sulfur SAD phasing). For intermediates, compare experimental and calculated CD spectra ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
